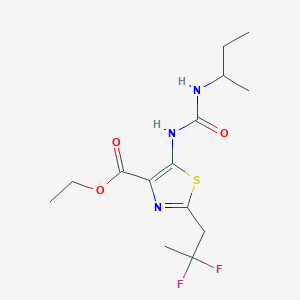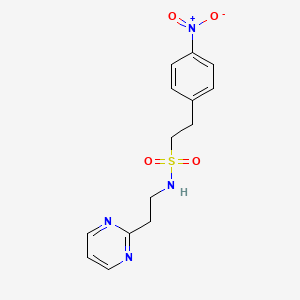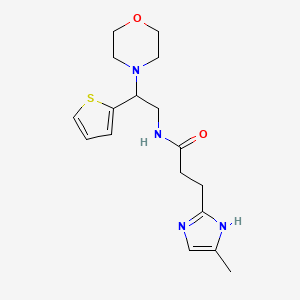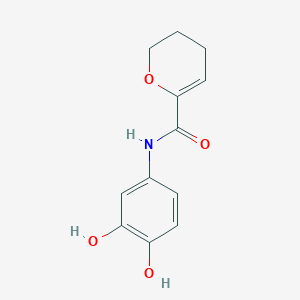![molecular formula C15H21N3O4S B7359139 ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate](/img/structure/B7359139.png)
ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate, also known as compound A, is a synthetic molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects, including reducing inflammation, decreasing tumor growth, and improving cognitive function. This this compound has also been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate A in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a valuable tool for studying specific biological processes. However, one of the limitations of using this this compound is its complex synthesis process, which can make it difficult to obtain large quantities of pure material.
Direcciones Futuras
There are numerous future directions for research involving ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate A, including further studies on its mechanism of action, potential applications in the treatment of neurological disorders, and development of more efficient synthesis methods. Additionally, the use of this this compound in combination with other drugs or therapies is an area of interest for future research.
In conclusion, this compound A is a synthetic molecule with significant potential for scientific research. Its unique properties make it a valuable tool for studying various biological processes, and its potential applications in the treatment of diseases such as inflammation and cancer make it an exciting area of research for the future.
Métodos De Síntesis
Compound A can be synthesized using a multistep process that involves the reaction of various chemicals, including 4-methyl-1H-pyrrolo[2,3-b]pyridine, ethyl pentanoate, and sulfamic acid. The synthesis of this ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate is complex and requires careful attention to detail to ensure purity and yield.
Aplicaciones Científicas De Investigación
Compound A has been used in various scientific research applications, including the study of neurological disorders, cancer, and inflammation. This ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-4-6-13(15(19)22-5-2)23(20,21)18-12-9-17-14-11(10(12)3)7-8-16-14/h7-9,13,18H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIZXLQEYFFXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)S(=O)(=O)NC1=CN=C2C(=C1C)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-Ethylphenyl)-1,2-oxazole-3-carbonyl]-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B7359061.png)
![4-oxo-N-(2-pyrimidin-2-ylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7359067.png)

![Tert-butyl 3-(cyclopropylmethyl)-4-[(1-methylimidazol-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7359080.png)

![Tert-butyl 3-[1-[(1-methylpiperidin-3-yl)methylamino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7359095.png)


![tert-butyl N-[2-[5-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate](/img/structure/B7359121.png)
![2-amino-3-methyl-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7359122.png)
![ethyl 2-[[(2R)-1-hydroxybutan-2-yl]carbamoylamino]-5-methoxy-4-methylthiophene-3-carboxylate](/img/structure/B7359127.png)
![Ethyl 2-[bis(2-hydroxyethyl)carbamoylamino]-5-methoxy-4-methylthiophene-3-carboxylate](/img/structure/B7359130.png)
![2,2-Difluoro-2-[3-hydroxy-1-(6-propan-2-yloxypyridine-3-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7359138.png)
![4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol](/img/structure/B7359142.png)